molecular formula C12H17NO2 B8370483 N-Butyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

N-Butyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No. B8370483
M. Wt: 207.27 g/mol
InChI Key: MVNCRVVUZXEALF-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 1,4-benzodioxan-6-amine (410 μL, 3.31 mmol) and butyraldehyde (300 μL, 3.31 mmol) were converted to the title compound (620 mg, 83%). 1H NMR (CDCl3) δ 6.77-6.58 (m, 1H), 6.28-5.96 (m, 2H), 4.30-4.12 (m, 4H), 3.04 (t, J=7.2 Hz, 2H), 1.65-1.49 (m, 2H), 1.49-1.37 (m, 2H), 0.95 (t, J=7.4 Hz, 3H); MS(ESI+) m/z 208.3 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:11][C:9]1[CH:8]=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
410 μL
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
Quantity
300 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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